Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H9ClF3NO2 and its molecular weight is 303.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Regioselective SNAr Reaction : This compound is used in regioselective SNAr reactions to produce various substituted products. For instance, poly-halo-quinoline-3-carboxylates, including similar compounds, were transformed into different substituted quinoline-3-carboxylates under mild conditions, yielding moderate to excellent results. This highlights its potential in creating diverse organic molecules (Zhao & Zhou, 2010).
Anticancer Assessment : Certain derivatives of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate, like ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, have shown cytotoxic activities against various cancer cell lines. This suggests its potential in the development of anticancer drugs (Regal, Shabana, & El‐Metwally, 2020).
Synthesis of Key Pharmaceutical Intermediates : It serves as a key intermediate in the synthesis of various pharmaceutical compounds. For example, a study focused on its role in synthesizing a crucial intermediate of prulifloxacin (Cheng Chun, 2004).
Synthesis of Novel Antibacterial Compounds : Derivatives of this compound have been synthesized and tested for antibacterial activity, showing promise as new antibacterial agents (Lingaiah et al., 2012).
Synthesis of Heterocyclic Compounds : It's used in the synthesis of various heterocyclic compounds, indicating its versatility in organic chemistry and drug development (Mekheimer et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that the compound may interact with cell-penetrating peptides .
Mode of Action
It is suggested that when this compound is attached to cell-penetrating peptides, it causes osmotic swelling of the endosome, enhancing the cell penetration ability of the peptides .
Result of Action
It is suggested that the compound may enhance the cell penetration ability of peptides .
Properties
IUPAC Name |
ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXGDQZPDDDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401916 | |
Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193827-69-9 | |
Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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